molecular formula C29H22Cl3N3S B14998371 (E)-9-(4-chlorobenzylidene)-3,5-bis(4-chlorophenyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d]thiazolo[3,2-a]pyrimidine

(E)-9-(4-chlorobenzylidene)-3,5-bis(4-chlorophenyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d]thiazolo[3,2-a]pyrimidine

Cat. No.: B14998371
M. Wt: 550.9 g/mol
InChI Key: XFAQETCWONQQOS-KGENOOAVSA-N
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Description

3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and heterocyclic components, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE involves several steps, including the formation of intermediate compounds and subsequent cyclization reactions. The synthetic routes typically involve the use of chlorinated aromatic compounds and various reagents to facilitate the formation of the desired heterocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE stands out due to its unique combination of aromatic and heterocyclic components. Similar compounds include:

  • Bis(4-chlorophenyl) disulfide
  • ®-(4-chlorophenyl)(phenyl)methanone These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C29H22Cl3N3S

Molecular Weight

550.9 g/mol

IUPAC Name

(13E)-6,8-bis(4-chlorophenyl)-13-[(4-chlorophenyl)methylidene]-11-methyl-4-thia-2,7,11-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5-triene

InChI

InChI=1S/C29H22Cl3N3S/c1-34-15-21(14-18-2-8-22(30)9-3-18)27-25(16-34)28(20-6-12-24(32)13-7-20)35-26(17-36-29(35)33-27)19-4-10-23(31)11-5-19/h2-14,17,28H,15-16H2,1H3/b21-14+

InChI Key

XFAQETCWONQQOS-KGENOOAVSA-N

Isomeric SMILES

CN1C/C(=C\C2=CC=C(C=C2)Cl)/C3=C(C1)C(N4C(=CSC4=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl

Canonical SMILES

CN1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(N4C(=CSC4=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl

Origin of Product

United States

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